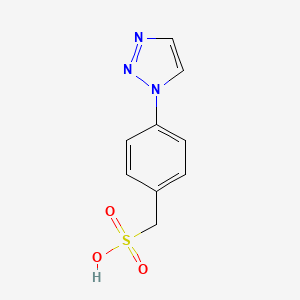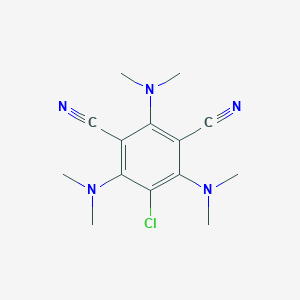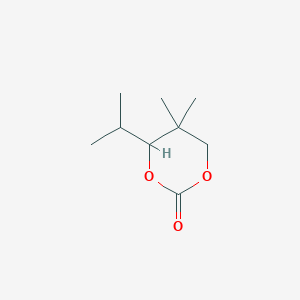
4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one is a chemical compound with the molecular formula C8H14O3 It is a member of the dioxanone family, which are cyclic organic compounds containing two oxygen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one typically involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxanone ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous feeding of reactants: Acetone and ethylene glycol
Use of a fixed-bed reactor: Packed with an acid catalyst
Temperature control: Maintaining optimal reaction temperature for maximum yield
化学反应分析
Types of Reactions
4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
科学研究应用
4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biodegradable polymer precursor.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one exerts its effects involves its ability to undergo ring-opening polymerization. This process is catalyzed by various initiators, leading to the formation of polymers with unique properties. The molecular targets and pathways involved include:
Initiators: Tin(II) octoate or aluminum isopropoxide
Pathways: Ring-opening polymerization leading to the formation of polyesters
相似化合物的比较
Similar Compounds
1,3-Dioxane: Similar structure but lacks the methyl and isopropyl groups.
1,3-Dioxolane: Five-membered ring analog with similar reactivity.
1,4-Dioxane: Six-membered ring with two oxygen atoms but different substitution pattern.
Uniqueness
4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to undergo ring-opening polymerization makes it particularly valuable in the synthesis of biodegradable polymers.
属性
IUPAC Name |
5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)7-9(3,4)5-11-8(10)12-7/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKHSJAFYFTMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(COC(=O)O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558929 |
Source


|
| Record name | 5,5-Dimethyl-4-(propan-2-yl)-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32368-14-2 |
Source


|
| Record name | 5,5-Dimethyl-4-(propan-2-yl)-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
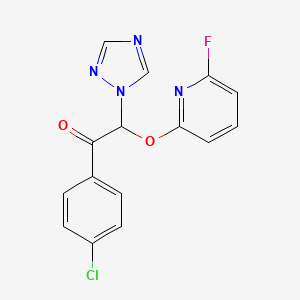
![5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043798.png)
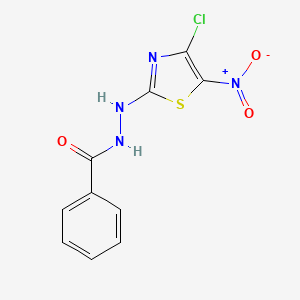
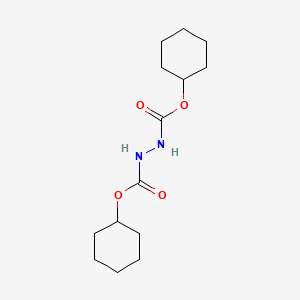
![3-Benzyl-benzo[e][1,3]oxazine-2,4-dione](/img/structure/B8043830.png)

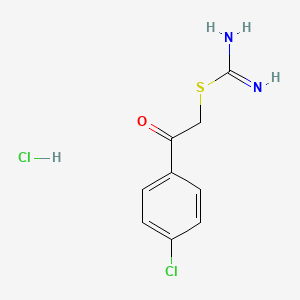
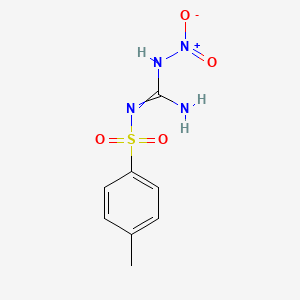
![9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one](/img/structure/B8043852.png)
![N-[4-(2-acetamidophenoxy)phenyl]acetamide](/img/structure/B8043858.png)
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)

